![molecular formula C9H9F3O B165597 (1R)-1-[2-(三氟甲基)苯基]乙醇 CAS No. 127852-29-3](/img/structure/B165597.png)

(1R)-1-[2-(三氟甲基)苯基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

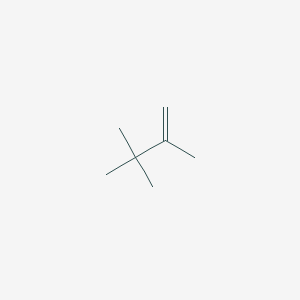

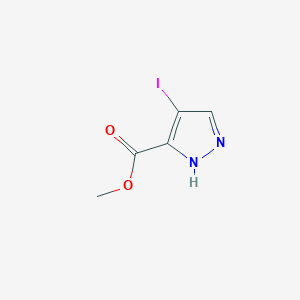

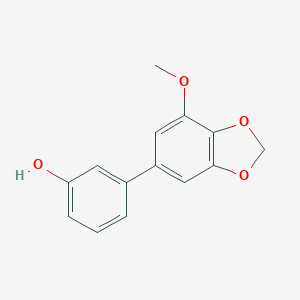

“(1R)-1-[2-(trifluoromethyl)phenyl]ethanol” is a chemical compound with the molecular formula C9H9F3O and a molecular weight of 190.17 . It is a solid substance at room temperature .

Synthesis Analysis

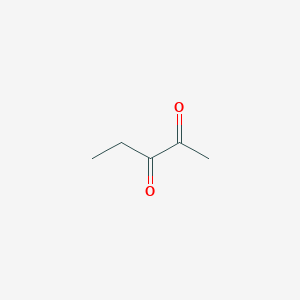

This compound can be synthesized through the biotransformation of 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol . Another method involves the use of recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 . This indicates that the compound has a single carbon atom attached to a hydroxyl group (OH) and a phenyl group that is substituted with a trifluoromethyl group (CF3).Physical And Chemical Properties Analysis

“(1R)-1-[2-(trifluoromethyl)phenyl]ethanol” is a solid at room temperature .科学研究应用

用于制氢的生物乙醇研究重点介绍了生物乙醇(一种由生物质发酵产生的可再生能源载体)作为一种很有前景的制氢方法。铑和镍等催化剂已被证明对乙醇蒸汽重整制氢有效。双金属催化剂和双床反应器的开发可以提高制氢效率和催化剂稳定性,这表明乙醇在可持续能源解决方案中发挥着作用 (Ni、Leung 和 Leung,2007 年)。

乙醇作为萃取过程中的溶剂研究了利用乙醇作为溶剂从植物中提取黄酮类化合物和酚类化合物等次级代谢物。浓度、温度、时间和萃取方法等因素会影响乙醇作为溶剂的效率。此类研究强调了乙醇在制药和营养保健品应用中的重要性,暗示了类似化合物相关的用途 (Hakim 和 Saputri,2020 年)。

乙醇和环境影响已经研究了乙醇在受汽油污染的地下水中传输和归宿,研究结果表明乙醇会增加地下中苯、甲苯、乙苯、二甲苯(BTEX)羽流长度。这项研究对于环境科学至关重要,表明了乙醇的环境影响以及需要小心管理含乙醇的溢出物 (Powers 等人,2001 年)。

乙醇代谢组学涵盖氧化和非氧化途径的乙醇代谢组学提供了对乙醇毒理作用和剂量反应变异性的见解。对乙醇代谢的这种全面理解可以指导对类似化合物代谢途径及其对健康和疾病的影响的研究 (Dinis-Oliveira,2016 年)。

安全和危害

作用机制

Target of Action

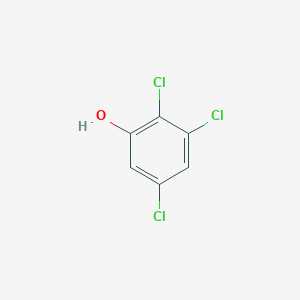

Compounds with trifluoromethyl groups are often used as nucleophilic trifluoromethylating agents .

Mode of Action

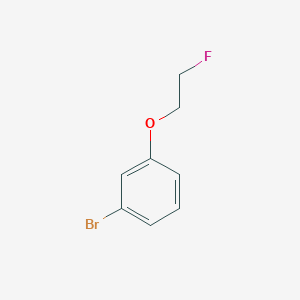

The compound can act as a trifluoromethyl radical precursor . It forms electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols .

Biochemical Pathways

The introduction of a trifluoromethyl group into sulfur-containing compounds significantly alters the biochemical properties of the molecules .

Result of Action

The result of the compound’s action is the S-trifluoromethylation of thiophenols . This process occurs under photoredox catalyst-free conditions .

Action Environment

The action of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol is influenced by environmental factors such as light. The compound undergoes an intramolecular single electron transfer (SET) reaction under visible light irradiation .

属性

IUPAC Name |

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBIJJTMFYTPY-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。